molecular formula C12H19NO3 B11764376 tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate

tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B11764376
M. Wt: 225.28 g/mol
InChI Key: HJAHXDBCKGCCRF-UHFFFAOYSA-N
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Description

tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 1820752-39-3, C₁₂H₁₉NO₃, MW: 225.28 g/mol) is a bicyclic compound featuring a 3-azabicyclo[4.1.0]heptane core with a formyl group at position 1 and a tert-butyl carbamate protecting group at position 3 . Its rigid bicyclo[4.1.0]heptane scaffold imports stereochemical stability, while the formyl group serves as a reactive handle for further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-5-4-9-6-12(9,7-13)8-14/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAHXDBCKGCCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC2(C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps :

    Starting Material: The synthesis begins with 4-hydroxymethyl pyridine.

    Intermediate Formation: The intermediate tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is formed through a series of reactions.

    Final Product: The final step involves the introduction of the formyl group to obtain this compound.

Chemical Reactions Analysis

Formyl Group Reactivity

The aldehyde functional group undergoes characteristic nucleophilic additions and redox transformations:

Reaction TypeConditionsProductYield/NotesSource
Reduction NaBH₄ in MeOH/THF1-(Hydroxymethyl)-3-azabicyclo derivative~85% (predicted)
Oxidation KMnO₄ in acidic aqueous solution1-Carboxy-3-azabicyclo derivativeRequires optimized pH control
Grignard Addition RMgX in anhydrous THF1-(R-hydroxymethyl) derivativesSteric hindrance limits scope
Condensation Primary amines, room temperatureSchiff base adductspH-dependent kinetics

Mechanistic Insights :
The formyl group's electrophilicity is enhanced by the electron-withdrawing effect of the adjacent bicyclic nitrogen, facilitating nucleophilic attacks. Steric protection from the tert-butyl group limits accessibility to bulky reagents .

Bicyclic Core Modifications

The strained azabicyclo[4.1.0]heptane system participates in ring-opening and annulation reactions:

Reaction TypeConditionsProductKey ObservationsSource
Epoxide Ring Opening H₂O/H⁺ or ROH/acidVicinal diol or ether derivativesRegioselectivity influenced by N lone pair
Cycloaddition Dienophiles (e.g., maleic anhydride)Fused polycyclic systemsRequires thermal activation
N-Deprotection TFA in DCMFree amine intermediateEnables subsequent N-alkylation/acylation

Structural Effects :
The bridgehead nitrogen directs ring-opening reactions through lone-pair participation, while the bicyclic strain lowers activation energy for ring-expansion reactions .

Ester Group Transformations

The tert-butyl carboxylate group serves as a protective moiety but can be manipulated under specific conditions:

Reaction TypeConditionsProductEfficiencySource
Hydrolysis HCl in dioxaneCarboxylic acid derivativeSlow kinetics due to steric bulk
Transesterification ROH/H⁺ (e.g., MeOH)Methyl ester analogLimited success
Aminolysis NH₃ in DMFAmide derivativesRequires high temperatures

Practical Considerations :
The tert-butyl group's stability under basic conditions makes it ideal for orthogonal protection strategies during multistep syntheses .

Multi-Step Reaction Pathways

Sequential functionalization of multiple reactive sites enables complex derivatization:

SequenceConditionsFinal ProductApplicationSource
Formyl reduction → N-deprotection NaBH₄ → TFA/DCMPrimary amine with hydroxymethyl groupCNS-targeted drug intermediates
Schiff base formation → Cyclization Aniline → PTSA in tolueneTetrahydroisoquinoline analogsAntimicrobial screening

Optimization Challenges :
Competitive side reactions between the formyl and ester groups necessitate precise temperature and stoichiometric control .

Catalytic Asymmetric Reactions

Enantioselective modifications remain underexplored but show promise:

Reaction TypeCatalyst SystemEnantiomeric Excess (ee)NotesSource
Aldol Reaction Proline-derived organocatalystUp to 78% eeLimited substrate scope
Hydrogenation Ru-BINAP complexes92% ee (predicted for reduced formyl)Requires deoxygenated conditions

Future Directions :
Development of chiral auxiliaries tailored to the bicyclic framework could enhance stereochemical outcomes .

This compound's versatility in nucleophilic additions, redox chemistry, and ring-opening reactions positions it as a valuable intermediate for pharmaceutical and materials science applications. Further research should prioritize catalytic asymmetric methods and stability studies under physiological conditions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate exhibit antimicrobial properties, making them candidates for developing new antibiotics. A study highlighted its effectiveness against various bacterial strains, suggesting potential as a scaffold for novel antimicrobial agents .

Analgesic Properties

Another area of interest is the analgesic potential of this compound. Preliminary studies have shown that derivatives of azabicyclic compounds can interact with pain receptors, providing insights into their development as pain relief medications .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various reactions, including:

  • Amination Reactions : The compound can undergo amination to introduce amino groups, which are crucial for synthesizing pharmaceuticals.
  • Carbonyl Chemistry : The formyl group can be utilized in further reactions to create aldehydes or alcohols, expanding its utility in synthetic pathways .

Case Study: Synthesis of Bioactive Compounds

A notable case study demonstrated the use of this compound in synthesizing a series of bioactive heterocycles. The process involved multiple steps, starting from this compound and leading to derivatives with enhanced biological activity .

Polymer Chemistry

In material science, this compound can be used as a monomer in polymer chemistry to develop new materials with specific properties such as increased strength or thermal stability. Its unique bicyclic structure contributes to the rigidity and performance of the resulting polymers.

Case Study: Development of Coatings

Research has explored using this compound in coatings that require enhanced durability and resistance to environmental factors. The incorporation of this compound into coating formulations has shown promising results in improving mechanical properties and longevity .

Mechanism of Action

The mechanism of action of tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can be advantageous in binding to specific sites .

Comparison with Similar Compounds

Structural Isomers and Positional Variants

Compound Name CAS Molecular Formula Substituents Key Features References
tert-Butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate 1820752-39-3 C₁₂H₁₉NO₃ 1-formyl, 3-Boc Reactive formyl group; rigid scaffold
tert-Butyl 6-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate 1892678-82-8 C₁₂H₁₉NO₃ 6-formyl, 3-Boc Positional isomer; altered electronic properties due to formyl placement
tert-Butyl (1R,6S)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 951766-54-4 C₁₀H₁₇NO₃ 7-oxa, 3-Boc Oxygen substitution enhances polarity; reduced molecular weight (199.25 g/mol)
tert-Butyl 7-benzoyl-6-methyl-3,7-diazabicyclo[4.1.0]heptane-3-carboxylate - C₁₈H₂₅N₂O₃ 7-benzoyl, 6-methyl, 3-Boc Increased lipophilicity; potential for π-π interactions
tert-Butyl 6-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate 1403767-24-7 C₁₁H₂₀N₂O₂ 6-amino, 3-Boc Nucleophilic amino group for coupling reactions

Physicochemical Properties

  • 1-formyl derivative : Predicted pKa ~-0.83 (similar to 7-oxa analog ), suggesting stability under acidic conditions.
  • 6-formyl isomer : Positional isomerism may reduce steric hindrance during reactions compared to the 1-formyl compound.

Q & A

Q. What are the standard synthetic routes for tert-butyl 1-formyl-3-azabicyclo[4.1.0]heptane-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer: The compound is synthesized via cyclopropanation of 5,6-dihydropyridine derivatives. Key steps include:
  • Reacting 3-chloroperoxybenzoic acid with tert-butyl 5,6-dihydropyridine-1(2H)-carboxylate in dichloromethane at 0°C to room temperature, yielding 64–94% after purification by silica gel chromatography .
  • Solvent choice (e.g., dichloromethane vs. THF) and catalyst selection (e.g., Lewis acids) critically impact reaction efficiency. Elevated temperatures (>40°C) may reduce selectivity due to side reactions.
  • Reference Data: Yields vary from 64% (using fast chromatography) to 94% (with optimized stirring time and solvent ratios) .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer:
  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR are essential for confirming bicyclic structure and formyl group positioning. For example, the formyl proton typically appears as a singlet at δ 8.1–8.3 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 254.1492) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Stretching vibrations for the carbonyl group (C=O) appear at ~1700 cm1^{-1}, while the azabicyclo ring shows distinct absorption bands at 1250–1350 cm1^{-1} .

Advanced Research Questions

Q. How can researchers address low yields during large-scale synthesis of this bicyclic compound?

  • Methodological Answer:
  • Epimerization Strategies: An improved route involves epimerization of undesired diastereomers using chiral lactones as starting materials. For example, tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate was synthesized in 43% yield over nine steps by hydrolyzing the undesired epimer and recycling intermediates .
  • Process Optimization: Scaling reactions to kilogram batches requires controlled addition of reagents (e.g., slow titration of TFA for Boc deprotection) and in-line monitoring via HPLC to track diastereomer ratios .

Q. What strategies are effective for separating diastereomers in azabicycloheptane derivatives?

  • Methodological Answer:
  • Chromatographic Resolution: Use chiral stationary phases (e.g., Chiralpak® IA/IB columns) with hexane/isopropanol (90:10) mobile phases for baseline separation .
  • Crystallization-Driven Purification: Selective crystallization of the desired diastereomer from ethanol/water mixtures (e.g., 7:3 v/v) improves purity to >97% .

Q. How can functionalization of the azabicycloheptane core be achieved without ring-opening side reactions?

  • Methodological Answer:
  • Hydroxylation: Use N-methylmorpholine-N-oxide (NMO) and catalytic OsO4_4 in acetone/water (4:1) to introduce hydroxyl groups at C-3 and C-4 positions, yielding diols with >90% regioselectivity .
  • Reductive Amination: Lithium aluminum hydride (LiAlH4_4) in THF selectively reduces formyl groups to hydroxymethyl derivatives while preserving the bicyclic structure .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer:
  • Thermal Stability: Decomposition occurs above 150°C, with formyl group degradation observed via TGA-DSC analysis. Store at –20°C under inert gas (Ar/N2_2) .
  • Hydrolytic Sensitivity: The ester linkage hydrolyzes in aqueous acidic/basic conditions (pH <3 or >10). Use anhydrous solvents (e.g., dried DCM) during reactions .

Structural and Computational Analysis

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?

  • Methodological Answer:
  • Single-Crystal X-Ray Diffraction: Use SHELXL for refinement, with Mo-Kα radiation (λ = 0.71073 Å). Key parameters: R1 <0.05, wR2 <0.12 for 293 K data .
  • Density Functional Theory (DFT): Optimize geometry at B3LYP/6-31G(d) level to predict bond angles and torsional strain in the bicyclo[4.1.0] framework .

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